molecular formula C10H14ClNO B2780156 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 2138214-87-4

4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B2780156
CAS No.: 2138214-87-4
M. Wt: 199.68
InChI Key: YRQGVAFYYNNDLQ-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral amine and a benzopyran derivative of interest in synthetic organic and medicinal chemistry research . This chemical scaffold is recognized for its potential in neuroscience applications, as closely related 3,4-dihydro-2H-1-benzopyran compounds have demonstrated significant pharmacological activity as highly selective 5-HT1A receptor agonists . Studies on similar agonists, such as Bay x 3702, have shown they can inhibit neuronal apoptosis induced by serum deprivation in cultured primary neurons, suggesting a neuroprotective potential that is mediated through 5-HT1A receptor stimulation . The mechanism of action for these related compounds involves the stimulation of nerve growth factor (NGF) secretion, with research indicating a significant increase in hippocampal NGF content following administration . This compound serves as a valuable building block for the synthesis of more complex molecules and for the exploration of structure-activity relationships in drug discovery, particularly in the development of ligands for neurological targets . Researchers can utilize it in various chemical reactions, including substitutions and cyclizations, to develop novel heterocyclic compounds . The product is offered with the following specifications: CAS Number will be populated upon confirmation. The molecular formula is C10H14ClNO and it has a molecular weight of 199.68 g/mol . It is typically supplied as a solid powder . Handling and Safety: For Research Use Only. Not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The base compound of this material is classified with the signal word "Warning" and has hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation .

Properties

IUPAC Name

4-methyl-2,3-dihydrochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-10(11)6-7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQGVAFYYNNDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138214-87-4
Record name 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the reaction of benzopyran derivatives with amine groups. One common method involves the reaction of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-one with ammonia or an amine under specific conditions to form the desired amine derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The amine group and benzopyran core are susceptible to oxidation under controlled conditions. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂):

Reaction TypeReagents/ConditionsProductsNotes
Amine OxidationKMnO₄, acidic conditionsNitroso or nitro derivativesPartial oxidation yields intermediates like hydroxylamines.
Ring OxidationH₂O₂, Fe²⁺ catalystEpoxides or diolsLimited documentation; inferred from benzopyran analog studies.

Reduction Reactions

The compound’s amine group and saturated benzopyran ring can participate in reduction processes:

Reaction TypeReagents/ConditionsProductsNotes
Amine ReductionLiAlH₄, THFPrimary amine (free base)Converts hydrochloride to free amine; reversible under acidic conditions.
Ring HydrogenationH₂, Pd/CFully saturated chromane derivativesRequires high-pressure conditions; retains amine functionality.

Nucleophilic Substitution

The primary amine acts as a nucleophile, enabling alkylation and acylation:

Reaction TypeReagents/ConditionsProductsNotes
AlkylationMethyl iodide, K₂CO₃N-methylated derivativeEnhances lipophilicity; confirmed via TLC monitoring.
AcylationAcetyl chloride, pyridineAcetamide derivativeStabilizes amine for further functionalization.

Cyclization and Ring-Opening

The benzopyran ring can undergo modifications under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsNotes
Acid-Catalyzed Ring OpeningHCl, refluxPhenolic intermediatesReversible under neutralization.
Base-Mediated RearrangementNaOH, ethanolIsochromen derivativesStructural isomerization observed in related compounds.

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

Reaction TypeReagents/ConditionsProductsNotes
NeutralizationNaOH, H₂OFree base formPrecipitates at neutral pH; characterized by NMR .
Salt ExchangeAgNO₃Silver chloride precipitateConfirms chloride counterion .

Comparative Reactivity Table

Key differences between this compound and analogs:

Property4-Methyl Derivative 8-Methyl Analog 2-Methyl Analog
Amine ReactivityHigh (primary amine)Moderate (steric hindrance)High (primary amine)
SolubilityWater-soluble (HCl salt)Limited (free base)Water-soluble (HCl salt)
Oxidation SusceptibilityModerateLow (methyl at 8-position)High

Scientific Research Applications

Cardiovascular Agents

The compound serves as an important intermediate in the synthesis of cardiovascular drugs. For instance, it is associated with the synthesis of nebivolol, a beta-blocker used for treating hypertension and heart failure. Nebivolol exhibits selective beta-1 receptor antagonism along with vasodilatory properties, making it effective in managing blood pressure and improving heart function .

Neuroprotection

Recent studies have indicated that derivatives of 3,4-dihydro-2H-1-benzopyran compounds possess neuroprotective properties. These derivatives are being investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The neuroprotective effects observed suggest that these compounds could play a role in developing treatments for such conditions .

Synthetic Pathways

The synthesis of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride often involves several chemical reactions starting from simpler benzopyran derivatives. The process typically includes:

  • Alkylation reactions to introduce the methyl group.
  • Reduction steps to achieve the desired dihydro form.
    These synthetic routes are crucial for producing high yields of the compound for research and pharmaceutical development .

Related Compounds

Several related compounds have been synthesized for specific applications, including anti-inflammatory and anti-asthmatic properties. These compounds often share the benzopyran structure but vary in their substituents, leading to different biological activities .

Case Studies

StudyFocusFindings
Study on NebivololCardiovascular EffectsDemonstrated significant reduction in blood pressure with minimal side effects .
Neuroprotection ResearchParkinson's DiseaseIdentified as a selective MAO-B inhibitor with potential neuroprotective effects .
Anti-inflammatory PropertiesIn vitro StudiesShowed inhibition of cyclooxygenase activity, suggesting therapeutic potential in inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound belongs to a class of 3,4-dihydro-2H-1-benzopyran-4-amine hydrochlorides, where substituents on the benzopyran ring and stereochemistry significantly influence properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
Target Compound 4-Methyl C₁₀H₁₄ClNO 199.68 1310254-20-6 Methyl group at position 4; no halogenation.
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 6-Chloro C₉H₁₁Cl₂NO 228.10 765880-61-3 Chlorine at position 6; higher polarity.
(4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 7-Fluoro, (4S) stereochemistry C₉H₁₁ClFNO 203.64 1392219-37-2 Fluorine at position 7; chiral center at C3.
5,7-Difluorochroman-4-amine hydrochloride 5,7-Difluoro C₉H₁₀ClF₂NO 221.63 1392211-80-1 Dual fluorine substitution; enhanced lipophilicity.
(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 6-Ethyl, (4R) stereochemistry C₁₁H₁₆ClNO 213.71 1807938-65-3 Ethyl group at position 6; chiral center.
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride 6-Methoxy C₁₀H₁₄ClNO₂ 215.68 67858-19-9 Methoxy group at position 6; increased solubility.
6,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine 6,7-Dichloro C₉H₁₀Cl₂NO 226.09 886762-90-9 Dual chlorine substitution; potential steric hindrance.

Biological Activity

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It belongs to the benzopyran class of organic compounds, which are known for their diverse biological activities, including potential therapeutic applications in various medical fields.

PropertyValue
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
CAS Number2138214-87-4
AppearanceWhite powder
Storage Temperature4 °C

Synthesis

The synthesis of this compound typically involves the reaction of benzopyran derivatives with amine groups. A common method includes the reaction of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-one with ammonia or an amine under controlled conditions, often utilizing catalysts to optimize yields and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate the activity of enzymes or receptors, influencing various physiological processes. The exact pathways and targets can vary based on the context of its application.

Therapeutic Potential

Research has indicated that this compound exhibits several promising biological activities:

1. Antimicrobial Properties:
Studies have shown that benzopyran derivatives can possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

2. Anticancer Activity:
Research is ongoing to explore the anticancer properties of this compound. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

3. Relaxant Activity:
A related study evaluated the relaxant activity of similar compounds in isolated guinea pig tracheal tissues. These compounds demonstrated enhanced relaxant activity compared to established potassium channel activators like cromakalim, indicating potential use in respiratory therapies .

4. Anxiolytic Effects:
Certain derivatives have shown anxiolytic activity in vivo, particularly those with specific structural modifications that enhance their affinity for serotonin receptors .

Case Study: Relaxant Activity

A series of 4-amido derivatives related to 4-methyl-3,4-dihydro-2H-1-benzopyran were tested for relaxant activity on guinea pig isolated trachealis. Results indicated that certain analogues exhibited enhanced potency compared to established relaxants, supporting their potential therapeutic use in respiratory conditions .

Research on Serotonin Receptor Affinity

In a study focused on 3,4-dihydro-3-amino derivatives, it was found that specific modifications led to compounds with high selectivity for 5-HT1A receptors. These compounds displayed significant anxiolytic effects in behavioral models, highlighting their potential for treating anxiety disorders .

Q & A

Q. What statistical approaches validate reproducibility in pharmacological studies involving this compound?

  • Methodological Answer : Use of a priori power analysis ensures adequate sample sizes (n ≥ 6 for in vitro assays). Bland-Altman plots assess inter-laboratory variability. Meta-analysis of published IC₅₀ values identifies outliers. Rigorous documentation of experimental conditions (e.g., cell passage number, serum batch) minimizes confounding factors .

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